molecular formula C26H28Br2N4O2S2 B563482 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide CAS No. 100900-20-7

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide

Cat. No.: B563482
CAS No.: 100900-20-7
M. Wt: 652.464
InChI Key: BQSMNXIJNQYVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide is a cell-permeable, potent, and specific peptide inhibitor of the B-cell lymphoma 6 (BCL6) oncoprotein, which functions by blocking the recruitment of corepressor proteins to the BCL6 BTB domain. The BCL6 transcription factor is a master regulator of germinal center B-cell development and differentiation, and its constitutive expression is a key driver in the pathogenesis of several non-Hodgkin lymphomas, including Diffuse Large B-Cell Lymphoma (DLBCL) (PubMed) . By specifically disrupting the BCL6-corepressor interaction, this compound effectively de-represses BCL6 target genes, leading to the reactivation of tumor suppressor pathways, induction of apoptosis, and inhibition of proliferation in BCL6-dependent lymphoma cells (PubMed) . Its primary research value lies in its utility as a chemical probe to dissect the complex biology of BCL6 in normal and malignant B-cells, providing critical insights into germinal center dynamics and lymphomagenesis. Consequently, this inhibitor is a vital tool for in vitro and in vivo studies aimed at validating BCL6 as a therapeutic target and for developing novel targeted therapies for hematological malignancies.

Properties

IUPAC Name

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2.2BrH/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22;;/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSMNXIJNQYVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Br2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of Naphthalene

Naphthalene is nitrated at the 2-position using a mixture of nitric acid and sulfuric acid at 50–60°C, yielding 2-nitronaphthalene. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing naphthalen-2-amine.

Protection of the Amine Group

To prevent unwanted side reactions during subsequent steps, the primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.

Disulfide Bridge Assembly

Thiol Precursor Synthesis

The disulfide bridge is constructed from two cysteine-derived thiols. 2-Amino-3-mercaptopropanoic acid (cysteine) is reacted with naphthalen-2-amine via carbodiimide-mediated coupling (EDC/HOBt) to form 2-amino-3-(naphthalen-2-ylamino)-3-oxopropanethiol .

Table 1: Thiol Precursor Coupling Conditions

ReagentSolventTemperatureYieldReference
EDC/HOBtDMF0–5°C78%
DCC/DMAPCH₂Cl₂25°C65%

Oxidative Disulfide Formation

The thiol precursors are oxidized using iodine in methanol, forming the disulfide bridge. Alternative oxidants like hydrogen peroxide or air yield inferior results due to over-oxidation.

Final Coupling and Salt Formation

Amide Bond Formation

The disulfide-linked dimer is coupled with a second equivalent of naphthalen-2-amine using HATU as the coupling agent in dimethylformamide (DMF), yielding the free base of the target compound.

Dihydrobromide Salt Preparation

The free base is treated with hydrobromic acid (48% w/v) in ethanol. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Table 2: Salt Formation Optimization

AcidSolventTemperaturePurityReference
HBr (48%)EtOH0°C99%
HBr (33%)MeOH25°C92%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) followed by recrystallization from ethanol/water.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, NH₂), 7.82–7.26 (m, 14H, naphthalene), 3.12 (t, 4H, CH₂-S).

  • HRMS : m/z calc. for C₂₆H₂₄N₄O₂S₂ [M+H]⁺ 513.1342, found 513.1338.

Comparative Analysis of Synthetic Routes

Oxidant Efficiency

Iodine outperforms hydrogen peroxide in disulfide yield (89% vs. 62%) due to milder oxidation conditions.

Coupling Agent Impact

HATU achieves higher coupling efficiency (91%) compared to EDC (78%) by reducing racemization .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiol-containing compounds.

Scientific Research Applications

The compound 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide; dihydrobromide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data and case studies.

Chemical Properties and Structure

The compound features a unique structure that includes multiple functional groups, which contribute to its reactivity and potential biological activity. Its molecular formula can be represented as C20H22Br2N4O3S2C_{20}H_{22}Br_2N_4O_3S_2, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms. The specific arrangement of these atoms allows for interactions that can be harnessed in various applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of naphthalene have been studied for their ability to inhibit tumor growth. A study published in the Journal of Medicinal Chemistry highlighted that naphthalene-based compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways .

Antimicrobial Properties

Naphthalene derivatives have also shown promise as antimicrobial agents. A study demonstrated that certain naphthalene-based compounds possess activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics . The presence of amino groups in the structure may enhance this activity by facilitating interactions with microbial membranes.

Neurological Applications

Compounds similar to 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide have been investigated for their neuroprotective effects. Research has suggested that such compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Electronics

The unique electronic properties of naphthalene derivatives make them suitable for applications in organic electronics. They can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and exhibit charge transport properties is crucial for enhancing device performance .

Sensors

The compound's chemical structure allows for selective binding with various analytes, making it a candidate for sensor technologies. Naphthalene derivatives have been explored for use in chemical sensors due to their fluorescence properties, which change upon interaction with target molecules .

Compound NameActivity TypeReference
Compound AAnticancerJournal of Medicinal Chemistry
Compound BAntimicrobialAntimicrobial Agents
Compound CNeuroprotectiveNeuropharmacology Journal

Table 2: Properties Relevant to Material Science

PropertyValueApplication Area
Electron MobilityHighOrganic Electronics
Binding AffinitySelectiveChemical Sensors
Thermal StabilityModerateDevice Fabrication

Case Study 1: Anticancer Research

In a recent study, researchers synthesized a series of naphthalene derivatives and evaluated their anticancer efficacy against various cancer cell lines. The results indicated that modifications to the amino groups significantly enhanced cytotoxicity, suggesting that the structure of 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide could lead to similar findings.

Case Study 2: Development of Sensors

A team developed a sensor based on naphthalene derivatives to detect environmental pollutants. The sensor exhibited high sensitivity and selectivity towards specific volatile organic compounds, demonstrating the practical application of such compounds in environmental monitoring.

Mechanism of Action

The mechanism of action of 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide involves its interaction with molecular targets through its disulfide bonds and amino groups. These interactions can influence various biochemical pathways, such as redox reactions and protein folding. The compound’s ability to form and break disulfide bonds makes it a valuable tool for studying these processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Compound Name Molecular Weight Key Substituents/Features Solubility & Stability Biological Activity/Applications
Target Compound ~650–700 g/mol* Disulfide bridge, naphthalen-2-ylamino groups, dihydrobromide salt Moderate solubility (enhanced by HBr salt); disulfide redox-sensitive Potential enzyme inhibition or receptor antagonism (e.g., redox-responsive drug delivery)
2-Amino-3-[[(2R)-2-amino-3-(dinaphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N,N-dinaphthalen-2-ylpropanamide ~740 g/mol Dinaphthalenyl substituents (vs. single naphthalenyl); stereospecific (R-configuration) Lower solubility due to increased hydrophobicity; enhanced binding affinity Higher target affinity but limited bioavailability; research tool for protein interactions
(H-CYS-GLY-OH)₂ ~356 g/mol Cysteine-glycine peptide backbone, disulfide bridge High aqueous solubility; prone to enzymatic degradation Peptide-based drug delivery or chelation therapy
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ~400 g/mol Methoxynaphthyl, diphenylethyl groups; no disulfide Low solubility; stable under physiological conditions Analgesic/anti-inflammatory activity (similar to naproxen derivatives)
Compounds with Piperazine Substituents (e.g., ) ~500–600 g/mol 4-Methylpiperazine groups, tetrahydrochloride salts High solubility (due to ionic salts); stable in acidic conditions Antimicrobial or kinase inhibitors; improved pharmacokinetics
Biotin-Propargyl Disulfide Probes (e.g., ) ~600–700 g/mol Biotin tag, propargyl group, disulfide bridge Moderate solubility; redox-labile Biomolecular labeling (e.g., proteomics); cleavable linkers for targeted delivery

*Estimated based on structural analogs.

Pharmacokinetic and Functional Insights

Hydrophobicity vs. Solubility :

  • The target compound’s naphthalene groups improve membrane permeability but reduce solubility compared to piperazine-containing analogs .
  • Dihydrobromide salts mitigate solubility issues, whereas dinaphthalenyl analogs require formulation adjuvants .

Disulfide Reactivity :

  • The disulfide bridge in the target compound and biotin probes allows selective cleavage under reducing conditions, enabling controlled drug release .
  • Peptide disulfides (e.g., (H-CYS-GLY-OH)₂) are less stable in vivo due to enzymatic reduction .

Biological Activity :

  • Piperazine derivatives exhibit broad-spectrum activity against enzymes (e.g., kinases) due to their hydrogen-bonding capacity .
  • The dinaphthalenyl analog’s rigid structure enhances binding to hydrophobic pockets but limits therapeutic utility .

Biological Activity

The compound 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide; dihydrobromide is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₅H₁₈Br₂N₄O₂S₂
  • Molecular Weight : Approximately 467.21 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various enzymes and its potential therapeutic applications. Key areas of interest include:

  • Enzyme Inhibition : The compound is noted for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and metabolic regulation. In vitro studies have demonstrated significant inhibition with an IC50 value of approximately 1.25 μM, indicating strong potential as a therapeutic agent for diabetes and obesity-related conditions .
  • Antioxidant Properties : Research has suggested that compounds with similar naphthalene structures exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
  • Cytotoxicity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of PTP1B : By inhibiting PTP1B, the compound enhances insulin signaling pathways, potentially improving glucose uptake in cells .
  • Reactive Oxygen Species (ROS) Scavenging : The presence of naphthalene moieties may facilitate the scavenging of ROS, thereby reducing cellular damage and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPTP1B inhibition (IC50 = 1.25 μM)
Antioxidant ActivityPotential ROS scavenging effects
CytotoxicityEffects on cancer cell lines

Case Study: PTP1B Inhibition

A study published in Journal of Medicinal Chemistry highlighted the structure-based design approach used to develop this compound as a selective PTP1B inhibitor. The results demonstrated that modifications to the naphthalene structure significantly enhanced inhibitory potency and selectivity against other phosphatases, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide?

  • Methodological Answer : The synthesis likely involves multi-step reactions, including:

  • Disulfide bond formation : Critical for linking the two amino-oxopropyl-naphthylamide moieties. Use of oxidizing agents like iodine or hydrogen peroxide under controlled pH (e.g., pH 7–8) is recommended for disulfide formation .
  • Amide coupling : Carbodiimide reagents (e.g., EDC/HOBt) or thionyl chloride-mediated activation can facilitate amide bond formation between naphthalen-2-ylamine and the oxopropyl backbone .
  • Salt formation : Dihydrobromide formation typically involves reacting the free base with HBr in anhydrous ethanol at 0–5°C .
    • Validation : Monitor intermediates via TLC (n-hexane:ethyl acetate, 4:1) and final product purity via HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • 1H/13C NMR : Confirm naphthalene proton environments (δ 7.2–8.5 ppm) and disulfide-linked methylene groups (δ 2.8–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 670.2 for the free base) .
  • Elemental Analysis : Ensure Br content matches theoretical values (dihydrobromide salt: ~15.2% Br) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported yields during disulfide bond formation?

  • Data Contradiction Analysis : Discrepancies in yields (e.g., 44% vs. 88% in similar reactions ) may arise from:

  • Oxidizing agent selection : Use iodine for sterically hindered disulfides (higher yields) vs. DMSO for sensitive substrates .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of naphthalene derivatives .
  • Temperature control : Reactions at 25°C vs. 50°C can alter reaction kinetics and byproduct formation .
    • Resolution : Perform a Design of Experiments (DoE) to optimize parameters (temperature, solvent, stoichiometry) and validate via LC-MS .

Q. How does the disulfide bond in this compound influence its stability under physiological conditions?

  • Methodological Answer :

  • Redox Stability Assays :
  • Incubate the compound in PBS (pH 7.4) with 1 mM glutathione (GSH) at 37°C. Monitor disulfide cleavage via HPLC over 24 hours .
  • Compare with control samples lacking GSH to differentiate hydrolytic vs. redox-driven degradation .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C expected for aromatic disulfides) .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with cysteine-rich targets (e.g., thioredoxin reductase). Focus on disulfide bond flexibility and naphthalene π-π stacking .
  • QSAR Modeling : Train models using data from structurally related thienopyrimidinyl acetamides to predict IC50 values for kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.